

Application Notes & Protocols: Measuring AtPep3-Induced Defense Gene Expression Using qRT-PCR

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Compound of Interest

Compound Name: AtPep3

Cat. No.: B12605186

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

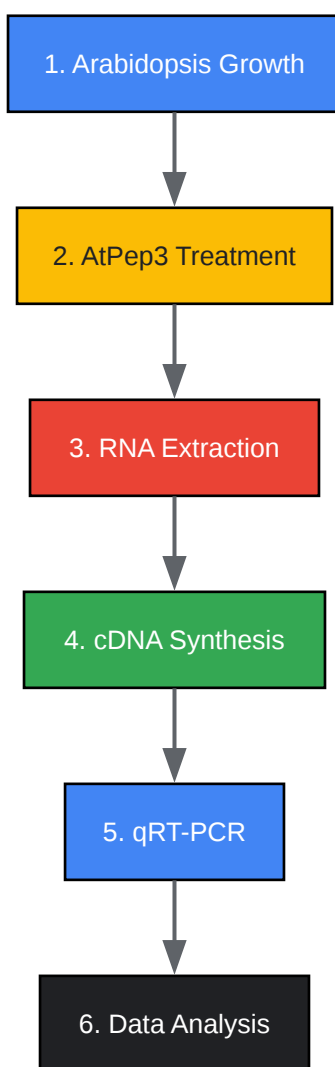
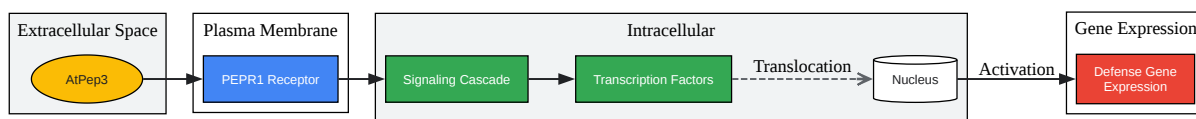
Plant elicitor peptides (Peps), such as **AtPep3**, are endogenous signaling molecules that play a crucial role in plant defense responses.[1][2][3] Derived from precursor proteins (PROPEPs), these peptides are perceived by cell surface receptors to activate downstream signaling cascades, leading to the expression of defense-related genes.[1][2][4] **AtPep3**, in particular, is recognized by the PEPR1 receptor in *Arabidopsis thaliana* and is involved in both immunity and salinity stress tolerance.[4][5][6] Quantitative real-time PCR (qRT-PCR) is a sensitive and widely used technique to measure changes in gene expression, making it an ideal method for quantifying the plant's response to **AtPep3**. [7][8]

This document provides a detailed protocol for measuring **AtPep3**-induced defense gene expression in *Arabidopsis thaliana* seedlings using qRT-PCR.

Signaling Pathway and Experimental Workflow

The **AtPep3** signaling pathway begins with the perception of the **AtPep3** peptide by its receptor, PEPR1. This recognition event initiates a signaling cascade that results in the transcriptional activation of defense-related genes. The experimental workflow to measure this response involves growing *Arabidopsis* seedlings, treating them with **AtPep3**, extracting RNA,

synthesizing cDNA, and finally performing qRT-PCR to quantify the expression of target defense genes.



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- To cite this document: BenchChem. [Application Notes & Protocols: Measuring AtPep3-Induced Defense Gene Expression Using qRT-PCR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12605186#how-to-measure-atpep3-induced-defense-gene-expression-using-qrt-pcr]

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